molecular formula C8H5N7O2 B1453596 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1282434-07-4

1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid

Cat. No. B1453596
CAS RN: 1282434-07-4
M. Wt: 231.17 g/mol
InChI Key: KFBBBNMSVXKAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular weight of 248.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-pot four-component condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide and sodium azide at room temperature has been used to afford related compounds in moderate to high yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its IUPAC name is 1-tetraazolo[1,5-a]pyrazin-5-yl-4-piperidinecarboxylic acid . The Inchi Code is 1S/C10H12N6O2/c17-10(18)7-1-3-15(4-2-7)9-6-11-5-8-12-13-14-16(8)9/h5-7H,1-4H2,(H,17,18) .

Scientific Research Applications

Coordination Compounds and Luminescent Properties

  • Tetrazole-containing carboxylic acids, including variants similar to 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid, have been used to produce various coordination compounds with metals like gadolinium. These compounds exhibit interesting structural characteristics and luminescent properties at room temperature, making them potential candidates for optical applications (Shen et al., 2016).

Synthesis of Heterocyclic Compounds

  • Pyrazole derivatives, which are structurally related to the target compound, have been synthesized and explored for their potential in forming various heterocyclic compounds. This includes the synthesis of pyrazolo[3,4-d]pyridazines, showcasing the versatility of these compounds in organic synthesis (Akçamur et al., 1997).

Neodymium Coordination Complexes

  • Similar tetrazole containing carboxylic acids have been used to create neodymium coordination complexes. These complexes, characterized by single-crystal X-ray diffraction, show diverse structures and potential luminescent properties, highlighting the utility of such compounds in material science (Zou et al., 2014).

Exploring Chemical Reactions and Functionalization

  • Research has also been conducted on the functionalization reactions of similar pyrazole-carboxylic acids, providing insights into the versatility and reactivity of these compounds, which could be relevant for the target compound (Yıldırım et al., 2005).

Lanthanum Complexes and Luminescent Properties

  • Bifunctional tetrazolecarboxylate ligands, structurally related to the target compound, have been used to synthesize lanthanum complexes. These complexes display ligand-centered luminescence, suggesting their potential use in optical applications (Shen et al., 2016).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N7O2/c16-8(17)5-1-10-14(4-5)7-3-9-2-6-11-12-13-15(6)7/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBBBNMSVXKAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NN=N2)C=N1)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.